While research on 9-Oxo-9H-fluorene-2,7-dicarboxylic acid (9-Oxo-fluorene-2,7-dicarboxylic acid) is limited, there are reports on its synthesis and characterization. One study describes its preparation through the oxidation of 9,10-dihydro-9-oxo-fluorene-2,7-dicarboxylic acid using various oxidants like manganese dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) []. The characterization involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis [].
Here are some potential areas where this molecule could be explored:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid is an organic compound with the molecular formula C15H8O5 and a molecular weight of 268.23 g/mol. This compound is characterized by two carboxylic acid groups located at the 2 and 7 positions, along with a ketone group at the 9 position of the fluorene structure. Its unique structure contributes to its reactivity and versatility in various chemical applications .
Research into the biological activities of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid has indicated potential applications in drug development. Its structure suggests that it may possess various biological properties, including antibacterial activity. Further studies are needed to fully elucidate its biological effects and therapeutic potential .
The synthesis of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid typically involves the oxidation of 2,7-diacetyl-fluorene using potassium bichromate as the oxidizing agent. This method is commonly used in laboratory settings and can be optimized for larger-scale industrial production to achieve higher yields and purity .
This compound has a variety of applications across different fields:
Several compounds share structural similarities with 9-Oxo-9H-fluorene-2,7-dicarboxylic acid. Here are some notable examples:
Compound Name | Key Features |
---|---|
9-Fluorenone-2,7-dicarboxylic acid | Lacks the ketone group; primarily used as a precursor in organic synthesis. |
9H-Fluorene-2,7-dicarboxylic acid | Contains only carboxylic acid groups without the ketone functionality. |
9-Oxo-2,7-fluorenedicarboxylic acid | Similar dicarboxylic structure but may differ in reactivity and applications. |
The uniqueness of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid lies in its combination of both carboxylic acid and ketone functionalities, which enhances its reactivity and broadens its application range compared to its analogs .
9-Oxo-9H-fluorene-2,7-dicarboxylic acid emerged as a structurally significant derivative within the broader evolution of fluorene chemistry. While fluorene derivatives were first synthesized in the late 19th century, systematic exploration of functionalized analogs gained momentum in the mid-20th century with advances in aromatic substitution techniques. The compound’s specific synthesis was reported in the context of developing electron-deficient π-systems for organic electronics, with early methodologies involving oxidation of 2,7-diacetylfluorene followed by carboxylation. Its CAS registry (792-26-7) and inclusion in chemical databases by the 1970s reflect its establishment as a characterized compound.
The compound is systematically named 9-oxofluorene-2,7-dicarboxylic acid under IUPAC rules, reflecting its:
Synonyms:
Classification:
The molecule’s planar fluorene core enables π-conjugation, while substituents dictate electronic and steric properties:
This structure facilitates applications in charge-transfer complexes, evidenced by its reversible redox behavior in cyclic voltammetry.
The compound’s dual carboxylate groups and planar geometry make it a strategic ligand in metal-organic frameworks (MOFs) and coordination polymers:
Key Applications:
Table 1: Physical Properties
Property | Value | Source |
---|---|---|
Molecular weight | 268.22 g/mol | |
Melting point | 407°C | |
Density | 1.578 g/cm³ | |
Boiling point | 621.3°C at 760 mmHg | |
Solubility | Insoluble in water; soluble in DMF, DMSO |
The compound’s reactivity profile enables diverse derivatization:
Synthetic Pathways:
Notable Derivatives:
Reaction Scheme: Synthesis from 2,7-diacetylfluorene
This synthetic versatility underscores its role in developing advanced materials and bioactive molecules.
Irritant